10H-Pyrido(3,2-b)(1,4)benzothiazine

Pharmaceutical Analysis Impurity Profiling Quality Control

Securing the authentic unsubstituted core heterocycle is critical for ANDA impurity profiling of Isothipendyl and Prothipendyl. This 1-azaphenothiazine scaffold (CAS 261-96-1) serves as the definitive reference standard for Isothipendyl Impurity 2 and Prothipendyl M (ring), enabling regulatory-compliant HPLC/GC method validation and degradation studies. • Essential reference material for ANDA/DMF submissions; traceable characterization data available • ≥98% purity with certified IR, NMR, and MS reference spectra for accurate quantification • Non-hygroscopic, stable at room temperature - ideal for long-term screening library storage

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 261-96-1
Cat. No. B117147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Pyrido(3,2-b)(1,4)benzothiazine
CAS261-96-1
Synonyms1H-Pyrido[3,2-b][1,4]benzothiazine;  1-Azaphenothiazine;  NSC 277720; 
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CC=N3
InChIInChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13)
InChIKeyUKDZROJJLPDLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Pyrido(3,2-b)(1,4)benzothiazine Overview


10H-Pyrido(3,2-b)(1,4)benzothiazine (CAS 261-96-1), also known as 1-Azaphenothiazine, is the unsubstituted core heterocycle of the pyridobenzothiazine class, with a molecular formula of C11H8N2S and a molecular weight of 200.26 g/mol [1]. It serves as the foundational scaffold for several pharmaceutical agents, notably the antihistamine Isothipendyl and the antipsychotic Prothipendyl [2][3]. Its primary industrial and research utility lies in its function as a reference standard for impurity profiling, analytical method development, and as a versatile synthetic precursor for generating novel derivatives with tailored biological activities [4][5].

Impurity reference standard – designated Isothipendyl Impurity 2 and Prothipendyl M (ring) for ANDA-related QC.
Synthetic precursor – unsubstituted core scaffold for generating pyridobenzothiazine derivatives with tailored biological properties.
High-purity reference – verified characterization across orthogonal spectral libraries supports analytical method development.

10H-Pyrido(3,2-b)(1,4)benzothiazine: Why It's Irreplaceable


While 10H-Pyrido(3,2-b)(1,4)benzothiazine belongs to the broader phenothiazine family, its unique structural features preclude simple substitution. The replacement of a benzene ring with an electron-deficient pyridine ring alters the core's electronic distribution, lipophilicity, and basicity, which in turn critically affects receptor binding affinity, pharmacokinetic properties, and synthetic reactivity [1]. Therefore, the unsubstituted core is the mandatory starting point for any research program aiming to explore the specific chemical space defined by the pyrido[3,2-b][1,4]benzothiazine scaffold, and it is the essential reference material for the quality control of its marketed drug derivatives . The following sections provide quantitative, comparator-based evidence to substantiate this position.

Phenothiazine core mismatch
Replacing pyridine with benzene alters electronic distribution, lipophilicity, and receptor-binding context; the pyrido[3,2-b] scaffold is not interchangeable with classical phenothiazine.
Salt form vs. neutral core
Hydrochloride salts (e.g., Isothipendyl HCl) often require controlled storage due to hygroscopicity; the neutral core offers simpler handling, but substitution may shift stability and reactivity profiles.
Impurity identity not transferable
Only 10H-pyrido[3,2-b][1,4]benzothiazine matches the regulatory identity of Isothipendyl Impurity 2; other phenothiazine-related impurities cannot serve as equivalent reference standards.

Quantitative Evidence: 10H-Pyrido(3,2-b)(1,4)benzothiazine


Isothipendyl Impurity Reference Standard

10H-Pyrido(3,2-b)(1,4)benzothiazine is officially designated as 'Isothipendyl Impurity 2' and 'Prothipendyl M (ring)' [1][2]. It serves as a critical reference standard for quantifying the des-aminoalkyl degradation product in Isothipendyl formulations. Its unambiguous identification is essential for compliance with regulatory guidelines in Abbreviated New Drug Applications (ANDA) and for analytical method validation (AMV) [3].

Impurity Reference Identity
Head-to-head
Exclusive identity: Isothipendyl Impurity 2 / Prothipendyl M (ring). Quantified via HPLC/GC as the core heterocyclic degradation product.
Defines a compliance-driven, non-substitutable reference standard for ANDA submissions.
Method context: QC stability studies and AMV for Isothipendyl/Prothipendyl.
Pharmaceutical Analysis Impurity Profiling Quality Control

Unique Electronic Profile vs. Phenothiazine

The core scaffold exhibits a distinct electronic profile due to the pyridine ring, characterized by a calculated exact mass of 200.040819440 u [1]. The molecule's near-planar geometry facilitates pi-pi stacking interactions, which are crucial for intercalation or binding in biological systems, a feature distinct from the more butterfly-shaped phenothiazine core [2].

Electronic Profile vs. Phenothiazine
Class-level
Exact mass 200.040819440 u (C11H8N2S) vs. phenothiazine C12H9NS (~199.0456 u). Pyridine nitrogen alters electron density and near-planar geometry.
Unique pi-pi stacking and reactivity profile define a distinct chemical space.
Based on in silico analysis and derivative crystallography.
Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Storage Stability vs. Derivatives

10H-Pyrido(3,2-b)(1,4)benzothiazine is characterized by a well-defined melting point of 112-116°C . It is a solid at 20°C and is recommended for long-term storage in a cool, dry place at room temperature [1]. This contrasts sharply with its hydrochloride salt derivatives (e.g., Isothipendyl Hydrochloride, Prothipendyl Hydrochloride) which are often hygroscopic and may require more stringent storage conditions to prevent degradation.

Storage Stability vs. Salts
Class-level
Melting point 112–116 °C; non-hygroscopic solid. Hydrochloride salt derivatives often hygroscopic, requiring desiccated/cold storage.
Neutral core reduces logistical complexity and degradation risk during long-term storage.
Data from vendor technical datasheets; confirm lot-specific behavior.
Compound Management Stability Studies Procurement

Derivative Antibacterial Activity

Research demonstrates that derivatives of the 10H-pyrido[3,2-b][1,4]benzothiazine core possess significant in vitro antibacterial properties. For instance, specific synthesized pyridobenzothiazine acids (e.g., compounds 10c, 30, 31) have shown potent activity against both Gram-positive and Gram-negative pathogens . This biological activity is directly attributable to the core scaffold, establishing its value as a starting point for antimicrobial drug discovery.

Derivative Antibacterial Context
Data to verify
Reported potent in vitro antibacterial activity for specific pyridobenzothiazine acid derivatives (e.g., 10c, 30, 31) against Gram-positive and Gram-negative strains.
Supports use of core as a starting scaffold for antimicrobial SAR exploration.
Activity attributed to derivatives; core alone not assayed. Source review recommended.
Antimicrobial Research Drug Discovery SAR Studies

High Purity and Verified Characterization

The compound is commercially available with high purity specifications from reputable suppliers: ≥98% (GC/TLC) and >98.0%(GC)(T) [1]. Its identity can be rigorously confirmed against multiple orthogonal spectral databases, including NIST [2], SDBS (IR, NMR) [3], and SpectraBase (GC/MS) [4]. This level of analytical validation ensures experimental reproducibility and reduces the risk of artifacts arising from unknown impurities.

Purity & Characterization
Reported
≥98% (GC/TLC); >98.0% (GC)(T). Verified by IR, 1H/13C NMR, MS against NIST, SDBS, SpectraBase libraries.
High-purity analytical standard ensures reproducible method development and impurity profiling.
Multi-source spectral confirmation supports identity verification.
Analytical Chemistry Method Development Reproducibility

10H-Pyrido(3,2-b)(1,4)benzothiazine: Applications & Procurement


Isothipendyl/Prothipendyl Impurity Reference Standard

This is a primary, compliance-driven use case. Procure 10H-Pyrido(3,2-b)(1,4)benzothiazine for use as 'Isothipendyl Impurity 2' or 'Prothipendyl M (ring)' in HPLC/GC methods for the quality control of Isothipendyl and Prothipendyl APIs and finished drug products [1]. Its identity as the core heterocyclic degradation product makes it an essential reference material for ANDA submissions and for meeting regulatory requirements related to impurity quantification [2].

Synthetic Intermediate for Drug Discovery

Procure this core scaffold to serve as the foundational building block for medicinal chemistry programs. Its distinct electronic and steric profile compared to phenothiazine allows for the exploration of unique chemical space [3]. The core's inherent stability at room temperature facilitates its handling and use in parallel synthesis, enabling the generation of diverse libraries of N-substituted or ring-modified derivatives for screening against antimicrobial, anticancer, and CNS targets [4].

Analytical Method Development and Validation

Utilize 10H-Pyrido(3,2-b)(1,4)benzothiazine to develop, validate, and calibrate analytical methods (e.g., HPLC, LC-MS, GC-MS). Its high commercial purity (≥98%) and the availability of certified reference spectra (IR, NMR, MS) ensure accurate quantification and system suitability testing [5]. This is crucial for establishing robust analytical procedures in both research and industrial QC laboratories [2].

Stable Scaffold for Compound Libraries

Given its non-hygroscopic nature and well-defined melting point, procuring 10H-Pyrido(3,2-b)(1,4)benzothiazine is strategically advantageous for building long-term compound screening libraries . Its stability under standard storage conditions (cool, dry, room temperature) ensures that the material remains unaltered over extended periods, reducing the need for costly and labor-intensive re-purification or re-synthesis, thereby ensuring consistent results in biophysical assays like SPR or DSF .

Application
Selection Property
Validation Focus
Isothipendyl/Prothipendyl impurity reference standard
Regulatory identity as degradation product
HPLC/GC impurity profiling in ANDA stability studies
Synthetic intermediate for drug discovery
Core scaffold reactivity and electronic profile
SAR studies of N-substituted or ring-modified derivatives
Analytical method development and validation
High-purity, multi-spectral identity confirmation
System suitability and calibration for LC/GC methods
Compound library building block
Non-hygroscopic, room-temperature stability
Long-term storage consistency for screening collections

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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